molecular formula C18H17F4N3O3 B1139212 VT-464 racemate CAS No. 1375603-36-3

VT-464 racemate

Cat. No. B1139212
M. Wt: 399.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

VT-464 racemate, also known as Seviteronel racemate, is the racemate form of Seviteronel (VT-464). It is a non-steroidal compound that has been found to lead to the reduction of androgen through acting as a human CYP17 lyase inhibitor . The IC50 value is 69 nM .


Molecular Structure Analysis

The molecular formula of VT-464 racemate is C18H17F4N3O3 and its molecular weight is 399.34 . The IUPAC name is 1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol .


Chemical Reactions Analysis

VT-464 racemate acts as a potent inhibitor of the enzyme CYP17 lyase . This enzyme is involved in the biosynthesis of androgens. By inhibiting this enzyme, VT-464 racemate reduces the production of androgens .


Physical And Chemical Properties Analysis

VT-464 racemate is a powder . It has a solubility of 10 mM in DMSO . More detailed physical and chemical properties might be available in specialized chemical databases.

Scientific Research Applications

Anticancer Activity in Prostate and Breast Cancer Models

VT-464 has been studied for its potential as an anticancer agent, particularly in castrate-resistant prostate cancer (CRPC) and breast cancer. Studies have shown that VT-464, a nonsteroidal CYP17A1 inhibitor with 17,20-lyase selectivity, demonstrates greater suppression of the androgen receptor (AR) axis compared to abiraterone, suggesting its efficacy in CRPC models. In vitro and in vivo models have indicated a significant decrease in tumor growth and serum PSA levels when treated with VT-464 (Toren et al., 2014). Additionally, VT-464 has shown effectiveness in preventing the proliferation of both ER-positive and ER-negative breast cancer cell lines in vitro and has significantly inhibited tumor growth in tamoxifen-resistant breast cancer models, supporting its development as a therapy for AR-positive breast cancer (Ellison et al., 2016).

Targeting CYP17A1 Lyase in CRPC

Another study on VT-464 emphasized its role in inhibiting adrenal and intratumoral androgen biosynthesis in CRPC. VT-464 selectively inhibits CYP17A1 lyase without affecting cortisol levels, offering a potential advantage over other treatments that require prednisone supplementation. This characteristic of VT-464 has been observed to effectively reduce AR signaling and tumor volume in CRPC patient-derived xenograft models (Maity et al., 2016).

Phase Studies in CRPC Patients

Clinical phase studies of VT-464 have been conducted to assess its safety, tolerability, and efficacy in CRPC patients. These studies involved treatment-naive and treatment-failure patients, evaluating pharmacokinetics, tumor responses, and PSA and testosterone decreases. Preliminary results from these studies have shown promising responses in patients treated with VT-464, including decreases in PSA levels and tumor responses (Nordquist et al., 2016).

In Vitro Activity in Prostate Cancer Xenograft Models

VT-464 has also been evaluated in prostate cancer xenograft models. It exhibited dose-dependent growth inhibition and significantly reduced tumor growth compared to abiraterone acetate. These results suggest the potential of VT-464 in the treatment of prostate cancer (Figg et al., 2012).

properties

IUPAC Name

1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAJOQFSNYJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VT-464 racemate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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